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Introduction

Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor of the AxI, Mer,
and CSF1R receptor tyrosine kinases (RTKs).[1][2] Developed by Qurient, Adrixetinib is an
innovative immunotherapy agent that targets key pathways involved in tumor immune evasion
and drug resistance.[3] Its uniqgue mechanism of action, which involves modulating the tumor
microenvironment (TME) to enhance the body's innate and adaptive immune responses
against cancer, has positioned it as a promising candidate for the treatment of various solid
tumors and hematologic malignancies.[1][3] This technical guide provides a comprehensive
overview of the discovery, preclinical development, and ongoing clinical evaluation of
Adrixetinib.

Discovery and Initial Research

The foundational basic science research and non-clinical program for the compound that would
become Adrixetinib were conducted at the Max Planck Institute of Biochemistry and the Lead
Discovery Center in Germany. Qurient Co. Ltd., a clinical-stage biopharmaceutical company
headquartered in South Korea, licensed Adrixetinib and has since been leading its
development from preclinical studies to clinical trials.[3]
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Mechanism of Action: A Tri-Targeted Approach to
Overcoming Cancer Resistance

Adrixetinib exerts its anti-tumor effects by simultaneously inhibiting three key receptor tyrosine
kinases: Axl, Mer, and CSF1R. These kinases are often overexpressed in various cancers and
are associated with poor prognosis, drug resistance, and an immunosuppressive tumor
microenvironment.[1][2][3]

e Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of
RTKSs. Their activation promotes cancer cell proliferation, survival, invasion, and metastasis.
Furthermore, they play a crucial role in suppressing the innate immune system, thereby
helping tumors to evade immune destruction. By inhibiting Axl and Mer, Adrixetinib directly
hinders tumor cell growth and survival while also reactivating the innate immune response
against cancer cells.[1][2]

e CSF1R Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF1R) is critical for the
differentiation, survival, and function of tumor-associated macrophages (TAMs) and myeloid-
derived suppressor cells (MDSCs). These immune cells are key components of an
immunosuppressive TME. Specifically, CSF1R signaling promotes the polarization of
macrophages towards an M2 phenotype, which is associated with tumor promotion and
immune suppression. Inhibition of CSF1R by Adrixetinib disrupts the survival signals for
these immunosuppressive cells, leading to a reduction in M2 macrophages and MDSCs and
a shift towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype. This
remodeling of the TME enhances the efficacy of anti-tumor T-cell responses.[1][4]

The simultaneous inhibition of these three targets by Adrixetinib leads to a multi-faceted anti-
cancer effect: direct inhibition of tumor cell growth and survival, and a profound reprogramming
of the tumor microenvironment from an immunosuppressive to an immune-activated state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

